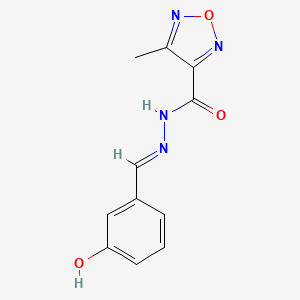

![molecular formula C18H13ClN4O B5548583 5-(3-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5548583.png)

5-(3-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives often involves one-pot, multi-component reactions that afford these compounds in good to excellent yields. For instance, a green synthesis approach for producing methyl pyrano pyrimidine derivatives employs a one-pot, four-component reaction catalyzed by L-proline, highlighting the efficiency and environmental friendliness of modern synthetic methods (Yadav et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of hydrogen-bonded chains and sheets, facilitating interactions like C-H...π and π-π stacking, which significantly influence their crystal packing and stability (Portilla et al., 2005).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidine compounds engage in a variety of chemical reactions, thanks to their reactive sites. For example, their interaction with aromatic aldehydes in the presence of heteropolyacids leads to the synthesis of aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones, showcasing their versatility in chemical transformations (Heravi et al., 2007).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Activity

Compounds related to 5-(3-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have been synthesized and evaluated for their antimicrobial and anticancer properties. A series of these compounds demonstrated significant activity against various microbial strains and exhibited higher anticancer activity than doxorubicin, a reference drug. This suggests their potential as effective antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Adenosine Receptor Affinity

Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, exploring their affinity for A1 adenosine receptors. These compounds, especially those with a 3-chlorophenyl group, showed promising activity, suggesting potential applications in neurological disorders or diseases where adenosine receptor modulation is beneficial (Harden, Quinn, & Scammells, 1991).

Anti-inflammatory Properties

Further research into pyrazolo[3,4-d]pyrimidine derivatives indicated their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) without the common side effect of ulcerogenic activity. One compound, in particular, demonstrated high anti-inflammatory activity with a better therapeutic index than traditional NSAIDs, pointing towards safer alternatives for inflammation management (Auzzi et al., 1983).

Antimicrobial Agents

Innovative approaches to developing antimicrobial agents involved the synthesis of pyrazolopyranopyrimidinones and pyrazolopyranooxazinones, with several derivatives showing potent activity. This highlights the versatility of pyrazolo[3,4-d]pyrimidine derivatives in addressing microbial resistance and the need for new antimicrobial compounds (El-ziaty et al., 2016).

Corrosion Inhibition

Additionally, some derivatives of 5-(3-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have been studied for their corrosion inhibition properties, particularly on C-steel surfaces in acidic conditions. These compounds exhibited promising results, suggesting their utility in protecting industrial materials from corrosion, thereby extending their lifecycle and reducing maintenance costs (Abdel Hameed et al., 2020).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(3-chlorophenyl)-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4O/c1-12-21-17-16(11-20-23(17)14-7-3-2-4-8-14)18(24)22(12)15-9-5-6-13(19)10-15/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTKKTVGDZERNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-chlorophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[({[4-(aminosulfinyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide](/img/structure/B5548504.png)

![N'-[(2-methyl-3-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5548525.png)

![1-ethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5548528.png)

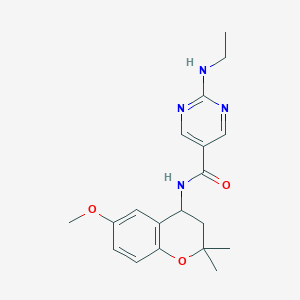

![2-(dimethylamino)-2-(4-methylphenyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B5548538.png)

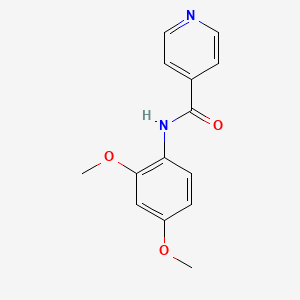

![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5548560.png)

![5-(4-tert-butylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548562.png)

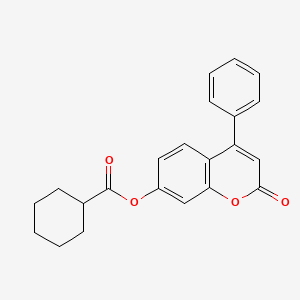

![3-[(2-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5548565.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5548570.png)

![ethyl 5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5548578.png)

![4-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5548595.png)